5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
Properties
IUPAC Name |
5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)10(16)7-9(8)15/h6-7H,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWACNMHKJHEWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness against various biological targets.
- Molecular Formula : C13H19BFNO3
- Molecular Weight : 267.10 g/mol
- CAS Number : 1326283-60-6
The biological activity of this compound is primarily linked to its ability to interact with specific cellular targets. The presence of the dioxaborolane moiety suggests potential applications in boron-based therapies, particularly in cancer treatment. The fluorine and methoxy groups may enhance lipophilicity and selectivity towards tumor cells.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
-
In Vitro Studies :
- The compound demonstrated IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells and 1.75 to 9.46 μM against MDA-MB-231 cells. These values indicate a stronger growth inhibition compared to the standard drug 5-Fluorouracil (IC50 = 17.02 μM for MCF-7) .
- A selectivity index was noted where the compound offered a better therapeutic window compared to traditional chemotherapeutics.
- Mechanistic Insights :
Other Biological Activities
Research has also explored the compound's potential as an anti-infective agent and its role in targeting specific pathways involved in cell signaling and proliferation.
Case Studies
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing boron have shown promise in anticancer therapies. The boronate moiety in 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can facilitate the design of inhibitors targeting specific cancer cell pathways. For instance, studies have demonstrated that boron-containing compounds can enhance the efficacy of existing chemotherapeutic agents by modifying their pharmacokinetics and bioavailability.
Neuropharmacology
The fluorine substitution on the aniline ring may enhance the compound's interaction with neurotransmitter receptors. Preliminary studies suggest that derivatives of this compound could act as selective serotonin reuptake inhibitors (SSRIs) or modulate other neurotransmitter systems. This potential makes it a candidate for further exploration in treating mood disorders and other neuropsychiatric conditions.
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for developing advanced materials with tailored properties. The dioxaborolane group can participate in cross-linking reactions that enhance the mechanical strength and thermal stability of polymers. Such materials could be useful in coatings or composites requiring high-performance characteristics.
Sensors and Electronics
Due to its unique electronic properties imparted by the fluorine and boronate groups, this compound may find applications in sensor technology. Research is ongoing to evaluate its effectiveness as a conductive polymer or as a component in organic light-emitting diodes (OLEDs). The ability to modify electronic properties through chemical substitution allows for the tuning of device performance.
Organic Synthesis
Reagent Development
The compound serves as a valuable reagent in organic synthesis. Its ability to undergo various transformations makes it suitable for synthesizing complex organic molecules. For example, it can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential building blocks in pharmaceuticals and agrochemicals.
Functionalization Strategies
The presence of both fluorine and boronate groups offers unique opportunities for further functionalization. Researchers can explore diverse synthetic pathways to create novel derivatives with enhanced biological activity or improved material properties. This versatility is crucial for developing new drugs or advanced materials tailored to specific applications.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Anticancer Activity of Boron Compounds | To evaluate the efficacy of boron-containing compounds against cancer cell lines | Demonstrated enhanced cytotoxicity compared to standard treatments due to improved cellular uptake and retention |
| Polymer Modification Using Boronates | To investigate the effects of boronate functionalization on polymer properties | Found significant improvements in tensile strength and thermal stability |
| Development of Fluorinated SSRIs | To synthesize and test new SSRIs based on fluorinated anilines | Identified promising candidates with improved selectivity for serotonin receptors |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl structures. The boronate group acts as a nucleophile, transferring the aryl group to a palladium complex during transmetalation .
Key Reaction Data:
Conditions :
-
Microwave (MW) irradiation reduces reaction times to 10–60 minutes .
-
Polar aprotic solvents like 1,2-dimethoxyethane (DME) enhance coupling efficiency .
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Fluorine at the 5-position increases electrophilicity at the coupling site, improving regioselectivity .
Oxidation and Reduction Reactions
The boronate ester undergoes controlled transformations to modify its boron functionality:
Oxidation to Boronic Acid
Reaction with hydrogen peroxide (H₂O₂) in aqueous THF converts the boronate ester to 4-amino-2-fluoro-5-methoxybenzeneboronic acid :
Applications : Enables direct use in non-pinacol-dependent reactions .
Reduction to Borane
Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the boronate to a borane intermediate, though this pathway is less explored for this specific compound .
Functionalization via Aniline Group
The primary amine at position 4 allows for derivatization:
Acylation
Reacts with acetyl chloride in pyridine to form 4-acetamido-2-fluoro-5-methoxybenzeneboronate (unpublished data inferred from).
Diazotization
Forms diazonium salts under nitrous acid (HNO₂), enabling Sandmeyer reactions or azo couplings.
Mechanistic Insights
-
Transmetalation : The boronate transfers the aryl group to Pd⁰ via a three-center transition state, facilitated by the methoxy group’s electron-donating effect .
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Steric Effects : The tetramethyl dioxaborolane ring creates steric hindrance, slowing undesired side reactions.
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Directing Group Role : The fluorine atom directs electrophilic substitution to the para position relative to the boronate .
Stability and Handling Considerations
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Storage : Stable at 2–8°C under inert atmosphere for >12 months .
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Incompatibilities : Degrades in strong acids/bases due to B–O bond cleavage .
This compound’s versatility in cross-coupling and functionalization makes it invaluable for synthesizing fluorinated aromatic systems in pharmaceuticals and materials science. Experimental protocols emphasize optimizing palladium catalysts and bases to maximize yields .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
The table below compares substituents and key properties of the target compound with analogs from the evidence:
Key Observations :
- The methoxy group in the target compound acts as an electron-donating group, directing electrophilic substitution and stabilizing intermediates during cross-coupling .
- Bulkier substituents (e.g., ethyl in ) reduce reaction rates in Suzuki-Miyaura couplings due to steric hindrance, whereas the target compound’s methoxy group offers a balance between electronic activation and steric accessibility .
Physicochemical Properties
Preparation Methods
Palladium-Catalyzed Borylation
A common approach is the palladium-catalyzed borylation of an aryl halide precursor bearing the fluoro and methoxy substituents. The reaction conditions typically involve:
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
- Boron source: Bis(pinacolato)diboron (B2pin2)
- Base: Cesium fluoride (CsF) or sodium carbonate (Na2CO3)
- Solvent: Mixtures of methanol and 1,2-dimethoxyethane (DME) or water/DME
- Temperature: Around 150 °C
- Heating method: Conventional or microwave irradiation to enhance reaction rates and yields
- Reaction time: 10 minutes to 1 hour depending on conditions
This method efficiently introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group onto the aromatic ring bearing the amino, fluoro, and methoxy substituents.
Example Reaction Conditions and Yields
| Yield (%) | Catalyst and Base | Solvent System | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| 99 | Pd(PPh3)4, CsF | DME/MeOH (2:1) | 150 | 10 min (microwave) | High yield, rapid reaction under microwave |
| 42 | Pd(PPh3)4, CsF | DME/MeOH (3:1) | 150 | 1 h (microwave) | Moderate yield, longer time |
| 46 | Pd(PPh3)4, Na2CO3 | DME/Water (3:1) | 150 | 1 h (microwave) | Moderate yield, aqueous base |
These data indicate that microwave-assisted palladium-catalyzed borylation in mixed solvent systems is effective for preparing the target compound with yields ranging from moderate to excellent depending on conditions.
Purification and Characterization
- Purification is typically done by silica gel column chromatography, often using ethyl acetate/methanol mixtures or water gradients.
- The product is characterized by ^1H NMR, HRMS, and sometimes by elemental analysis.
- Typical ^1H NMR signals correspond to aromatic protons, methoxy group singlets, and characteristic signals for the pinacol boronate ester methyl groups.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Catalyst | Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) |
| Boron Source | Bis(pinacolato)diboron (B2pin2) |
| Base | Cesium fluoride (CsF), Sodium carbonate (Na2CO3) |
| Solvent | Methanol/DME mixtures, Water/DME |
| Temperature | 150 °C |
| Heating Method | Microwave irradiation preferred |
| Reaction Time | 10 min to 1 hour |
| Typical Yield Range | 42% to 99% |
| Purification Method | Silica gel column chromatography |
Q & A
Q. Table 1: Reaction Optimization Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 0.05–0.1 equiv Pd(OAc)₂ | 14–18 |
| Ligand | Bulky biphenylphosphine | Improved |
| Temperature | 110°C | Optimal |
| Solvent | Dioxane | >90 Purity |
How can researchers resolve contradictions in reaction yields when modifying substituents on the aniline ring?
Advanced Question
Discrepancies often arise from steric hindrance or electronic effects. Methodological approaches include:
- Steric analysis : Computational modeling (DFT) to assess substituent bulk and its impact on transition states.
- Electronic profiling : Hammett constants to predict electron-withdrawing/donating effects on coupling efficiency.
- Catalyst screening : Testing Pd-XPhos or Pd-SPhos systems for hindered substrates .
Case Study : Replacing methoxy with nitro groups (as in ) reduces yield due to competing side reactions; adjusting ligand steric bulk improves outcomes .
What spectroscopic techniques are critical for characterizing this boronic ester?
Basic Question
Q. Table 2: Key NMR Peaks
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| OCH₃ | 3.85 (s) | 55.2 |
| Aromatic H (F-adjacent) | 6.8–7.2 | 115–125 |
| Boronic ester | - | 83.5 (B-O) |
How can computational methods predict reactivity in novel reaction environments?
Advanced Question
- DFT calculations : Model transition states for Suzuki-Miyaura coupling to predict activation barriers under varying solvents or catalysts.
- Molecular docking : Study interactions with biological targets (e.g., enzyme inhibition assays) to prioritize synthetic modifications .
- Solvent effect simulations : COSMO-RS models to optimize solvent polarity for stability or reactivity .
What factors influence the stability of this compound under storage?
Basic Question
- Moisture sensitivity : Boronic esters hydrolyze in aqueous media; store under inert gas or desiccated .
- Temperature : Degrades above 40°C; -20°C recommended for long-term storage.
- Light exposure : Aromatic fluorine and boronic ester groups are UV-sensitive; use amber vials .
Q. Table 3: Stability Assessment
| Condition | Degradation Rate (%/month) |
|---|---|
| 25°C, dry N₂ | <2% |
| 40°C, ambient | 15% |
| 25°C, 60% humidity | 30% |
How can researchers validate the purity of intermediates during multi-step synthesis?
Advanced Question
- HPLC-DAD/MS : Track byproducts (e.g., dehalogenated or oxidized species) with reverse-phase columns.
- In situ monitoring : ReactIR to detect boronic ester formation in real time .
- Elemental analysis : Confirm boron and fluorine content (±0.3% theoretical).
What environmental fate studies are relevant for this compound?
Advanced Question
- Photodegradation : Simulate sunlight exposure (λ > 290 nm) to assess half-life in water/soil.
- Ecotoxicity : Microtox assays for bacterial inhibition; Daphnia magna LC₅₀ testing .
- Partitioning : LogP (measured ~2.8) predicts moderate bioaccumulation potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
